molecular formula C10H13Br B2791358 1-(3-Bromopropyl)-3-methylbenzene CAS No. 103324-39-6

1-(3-Bromopropyl)-3-methylbenzene

Cat. No.: B2791358
CAS No.: 103324-39-6
M. Wt: 213.118
InChI Key: SATMXWWRNVMPEN-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methylbenzene, also known as 3-(3-Bromopropyl)toluene, is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene where a bromopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the reaction of 3-methylbenzyl chloride with sodium bromide (NaBr) in the presence of a suitable solvent like acetone. This nucleophilic substitution reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-(3-Bromopropyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom.

In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the transfer of oxygen atoms from the oxidizing agent. The reaction involves the formation of intermediate species such as alcohols or ketones.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-methylbenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the difference in electronegativity between chlorine and bromine.

    1-(3-Iodopropyl)-3-methylbenzene: Contains an iodine atom instead of bromine. Iodine is a better leaving group than bromine, making nucleophilic substitution reactions faster.

    1-(3-Bromopropyl)benzene: Lacks the methyl group on the benzene ring. This compound has different physical and chemical properties due to the absence of the methyl group.

Conclusion

This compound is a versatile compound with various applications in scientific research and industry. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and applications can help in the development of new compounds and materials.

Properties

IUPAC Name

1-(3-bromopropyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATMXWWRNVMPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 15-1 (1.88 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (3.64 g) and N-bromosuccinimide (2.46 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give the object product (2.25 g) as a colorless oil.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Two

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